Cas no 2111878-84-1 (4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one)

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one structure
2111878-84-1 structure
商品名:4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one
CAS番号:2111878-84-1
MF:C10H13NOS
メガワット:195.281321287155
CID:6306805
PubChem ID:165839331

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one
    • 2111878-84-1
    • 4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
    • EN300-1748472
    • インチ: 1S/C10H13NOS/c1-7(2)10-11-9(6-13-10)5-4-8(3)12/h4-7H,1-3H3/b5-4+
    • InChIKey: AZOPYVZIJKJRLE-SNAWJCMRSA-N
    • ほほえんだ: S1C=C(/C=C/C(C)=O)N=C1C(C)C

計算された属性

  • せいみつぶんしりょう: 195.07178521g/mol
  • どういたいしつりょう: 195.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 58.2Ų

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748472-2.5g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
2.5g
$2828.0 2023-09-20
Enamine
EN300-1748472-0.25g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
0.25g
$1328.0 2023-09-20
Enamine
EN300-1748472-0.5g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
0.5g
$1385.0 2023-09-20
Enamine
EN300-1748472-5.0g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
5g
$4184.0 2023-06-03
Enamine
EN300-1748472-5g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
5g
$4184.0 2023-09-20
Enamine
EN300-1748472-1g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
1g
$1442.0 2023-09-20
Enamine
EN300-1748472-10g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
10g
$6205.0 2023-09-20
Enamine
EN300-1748472-0.05g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
0.05g
$1212.0 2023-09-20
Enamine
EN300-1748472-1.0g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
1g
$1442.0 2023-06-03
Enamine
EN300-1748472-10.0g
4-[2-(propan-2-yl)-1,3-thiazol-4-yl]but-3-en-2-one
2111878-84-1
10g
$6205.0 2023-06-03

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one 関連文献

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-oneに関する追加情報

Chemical Profile of 4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one (CAS No. 2111878-84-1)

4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one, identified by the CAS number 2111878-84-1, is a heterocyclic compound featuring a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The compound belongs to the thiazole derivatives, which are well-documented for their broad spectrum of biological activities and potential therapeutic applications. The presence of a butenone moiety and an aliphatic side chain further enhances its structural complexity, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The molecular structure of 4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one consists of a thiazole ring fused with a butenone group, with an isopropyl substituent attached to the thiazole ring at the 2-position. This configuration introduces multiple reactive sites, including the α,β unsaturated carbonyl group of the butenone and the electrophilic center on the sulfur atom of the thiazole ring. Such structural features are often exploited in medicinal chemistry to modulate biological targets through various mechanisms.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in treating a variety of diseases, including infectious disorders, inflammatory conditions, and cancer. The thiazole core in 4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one is particularly noteworthy, as it has been extensively studied for its antimicrobial and antifungal properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for designing novel therapeutic agents.

The butenone group in this molecule introduces additional reactivity, allowing for further functionalization through cross-coupling reactions, condensation reactions, or oxidation processes. This versatility makes 4-2-(propan-2-yl)-1,3-thiazol-4-ylbut-3-en-2-one a versatile intermediate in synthetic chemistry. Researchers have leveraged these properties to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the butenone or thiazole positions can lead to compounds with improved solubility, bioavailability, or target specificity.

Recent studies have highlighted the potential of thiazole-butenone hybrids as kinase inhibitors and protease inhibitors. The combination of the electrophilic sulfur atom in the thiazole ring and the α,β unsaturated carbonyl group in the butenone moiety provides multiple docking sites for biological targets. This dual functionality has been exploited to design molecules that can simultaneously modulate two different enzymes or pathways involved in disease progression.

One notable area of research involves using 4-2-(propan-2-y l)-1,3-thiazol -4 -y lbut -3 -en -2 -o ne as a precursor for synthesizing novel antitumor agents. Thiazole derivatives have shown promise in inhibiting tumor growth by interfering with key signaling pathways such as MAPK and NFκB. The structural features of this compound allow it to mimic natural substrates or inhibitors of these pathways, thereby disrupting cancer cell proliferation and survival.

The isopropyl side chain attached to the thiazole ring may also contribute to the pharmacokinetic properties of derivatives derived from this scaffold. By tuning the length and branching of this side chain, chemists can influence factors such as metabolic stability and membrane permeability. This aspect is particularly important in drug development, where optimizing pharmacokinetic profiles often determines whether a lead compound progresses to clinical trials.

In addition to its pharmaceutical applications, 4 - 2 - ( propan - 2 - yl ) - 1 , 3 - thia z ol - 4 - yl but - 3 - en - 2 - o ne has shown promise in agrochemical research. Thiazole derivatives are known for their pesticidal properties due to their ability to disrupt essential metabolic processes in pests. The structural motifs present in this compound could be exploited to develop new-generation pesticides with improved efficacy and environmental safety.

The synthesis of 4 - 2 - ( pro pan - 2 - yl ) - 1 , 3 - tha iaz ol - 4 - yl bu t - 3 en e t hio ne typically involves multi-step organic transformations starting from commercially available precursors such as propionaldehyde or methyl acetoacetate. Key steps include condensation reactions to form the butenone moiety followed by cyclization with sulfur-containing reagents to construct the thiazole ring. Advances in catalytic methods have enabled more efficient synthetic routes, reducing reaction times and improving yields.

The spectroscopic characterization of this compound provides further insights into its structure-function relationships. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to aromatic protons in the thiazole ring and aliphatic protons in the isopropyl side chain. Infrared (IR) spectroscopy shows characteristic absorption bands for carbonyl groups and sulfur-heterocyclic vibrations. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its proposed structure.

In conclusion,4 -( pro pan e t h i o p r o p an e t h i o n e ) thi az ol y b u t e n one ( C A S N O . 21 11 18 78 −8 −41 ) represents a structurally interesting molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its biological activities and synthetic applications,underscoring its importance as a building block in modern drug discovery efforts.

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